3-Methyl-4-(propan-2-yl)phenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate
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Overview
Description
3-Methyl-4-(propan-2-yl)phenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including methyl, isopropyl, chloro, methoxy, and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(propan-2-yl)phenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate typically involves multiple steps. One common approach is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with various electrophiles. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(propan-2-yl)phenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of specific functional groups, such as the chloro or sulfonate groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions may vary, but they often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
3-Methyl-4-(propan-2-yl)phenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(propan-2-yl)phenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-(propan-2-yl)phenyl 5-chloro-2-methoxybenzene-1-sulfonate: Similar structure but lacks the additional methyl group.
4-(propan-2-yl)phenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate: Similar structure but lacks the methyl group on the phenyl ring.
3-Methyl-4-(propan-2-yl)phenyl 5-chloro-2-methoxybenzene-1-sulfonate: Similar structure but lacks the chloro group.
Uniqueness
The uniqueness of 3-Methyl-4-(propan-2-yl)phenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4S/c1-11(2)15-7-6-14(8-12(15)3)23-24(20,21)18-10-16(19)13(4)9-17(18)22-5/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFZMBPXGMIPEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC(=C(C=C2)C(C)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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